4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core linked via a carbonyl group to a piperazine ring, which is further substituted with a 6-(p-tolyl)pyridazin-3-yl moiety.
Properties
IUPAC Name |
4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-16-2-4-17(5-3-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-6-8-19(9-7-18)31(23,29)30/h2-11H,12-15H2,1H3,(H2,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFTZMUPLQMPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps. One common method starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form the main substrate . This is followed by an oxidation reaction using glacial acetic acid to obtain the desired compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods help in achieving higher yields and consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Glacial acetic acid is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride is used for reduction reactions.
Solvents: Organic solvents like dichloromethane and ethanol are often used to dissolve reactants and facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions produce reduced forms.
Scientific Research Applications
4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives reported in the literature, primarily differing in substituents and heterocyclic systems. Below is a detailed comparison:
Table 1: Structural Comparison with Key Analogues
Key Observations :
Heterocyclic Core: The target’s pyridazine ring differs from imidazopyridazine (3(b)–3(f)) and pyrazole () cores. Substitution at the 6-position of pyridazine (p-tolyl) contrasts with trifluoromethyl or halogenated aryl groups in analogues, affecting steric bulk and hydrophobicity .
Sulfonamide vs. Carbonyl/Sulfonyl Groups :
- The benzenesulfonamide group in the target may enhance solubility compared to trifluoromethyl (3(b)) or propan-1-one (3(d)) substituents, which increase logP .
- In , a pyrazole-linked benzenesulfonamide shows how heterocycle choice impacts bioactivity; pyridazines may offer better π-π stacking than pyrazoles .
Elemental Analysis :
- The target’s theoretical sulfur content (~8%) is higher than in compounds (e.g., 3(b): 0% S), reflecting the sulfonamide group. Fluorine-rich analogues (e.g., 3(c): 25.71% F) prioritize halogen-mediated interactions .
Pharmacokinetic and Bioactivity Insights
While direct bioactivity data for the target compound are unavailable, trends from analogues suggest:
- Antimicrobial Potential: Benzenesulfonamide derivatives () exhibit activity against gram-positive/-negative bacteria (e.g., Staphylococcus aureus, MIC ~2–8 µg/mL) and fungi (Aspergillus niger), likely via sulfonamide-mediated enzyme inhibition .
- Solubility vs. Permeability : The p-tolyl group may improve membrane permeability compared to polar substituents (e.g., ’s carboxylic acid 14), but could reduce aqueous solubility .
Biological Activity
The compound 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The structure of the compound consists of a pyridazine ring, a piperazine moiety, and a sulfonamide group, which are known to influence its pharmacological properties. The presence of the p-tolyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to inhibit certain enzymes or receptors involved in disease pathways, particularly in the context of anti-tubercular and anti-inflammatory activities.
Target Enzymes
- Equilibrative Nucleoside Transporters (ENTs) : The compound may inhibit ENTs, affecting nucleotide synthesis and adenosine regulation, which are crucial in various cellular processes.
Anti-Tubercular Activity
Recent studies have focused on the anti-tubercular properties of similar compounds. For instance, derivatives containing piperazine and pyridazine rings have shown significant inhibitory effects against Mycobacterium tuberculosis.
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293 cells) |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Non-toxic |
| 6e | 2.18 | 4.00 | Non-toxic |
| 7e | - | - | Non-toxic |
Data adapted from recent studies on similar compounds .
Anti-Inflammatory Activity
Compounds with sulfonamide groups are often investigated for their anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.
Case Studies
- Synthesis and Evaluation : A study synthesized a series of pyridazine derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Compounds with structural similarities to our target compound exhibited promising results, indicating potential efficacy in treating tuberculosis .
- Structure-Activity Relationship (SAR) : Research focused on SAR revealed that modifications to the piperazine and pyridazine components significantly influenced biological activity. The presence of electron-donating groups enhanced potency against target pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
